Pentyl isocyanate

描述

Overview of Isocyanate Chemistry and its Relevance to Pentyl Isocyanate

Isocyanates are a class of organic compounds defined by the functional group R−N=C=O. wikipedia.org The electronic structure of the isocyanate group, characterized by a planar and nearly linear N=C=O linkage, renders the central carbon atom highly electrophilic. wikipedia.orgpoliuretanos.net This makes isocyanates reactive towards a wide array of nucleophiles. wikipedia.org The primary reactions of isocyanates, which are fundamental to their utility, include:

Reaction with alcohols: Forms a urethane (B1682113) linkage (carbamate). wikipedia.orgtandfonline.com

Reaction with amines: Yields a urea (B33335) derivative. wikipedia.org

Reaction with water: An unstable carbamic acid is initially formed, which then decomposes to produce a primary amine and carbon dioxide gas. wikipedia.org

This compound is classified as an aliphatic isocyanate. This classification is significant as the nature of the 'R' group—in this case, a pentyl group—influences the reactivity of the NCO group. Aliphatic isocyanates are generally less reactive than their aromatic counterparts due to electronic effects. poliuretanos.nettandfonline.com The absence of aromaticity makes the resulting urethane linkages more stable against photodegradation, a crucial property in materials science applications. researchgate.net As a monofunctional isocyanate, it can react at only one end, which is ideal for applications requiring controlled derivatization or the termination of a polymerization process.

Table 2: Key Reactions of the Isocyanate Functional Group

| Reactant | Product | Linkage Formed | General Reaction |

|---|---|---|---|

| Alcohol (R'-OH) | Urethane | Urethane (Carbamate) | R-NCO + R'-OH → R-NHCOOR' |

| Amine (R'₂NH) | Substituted Urea | Urea | R-NCO + R'₂NH → R-NHCONR'₂ |

| Water (H₂O) | Amine + CO₂ | Amine | R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂ |

Historical Context of this compound Research and Development

The study of isocyanate chemistry dates back to the 19th century. A pivotal moment was the first synthesis of a urethane by Charles-Adolphe Wurtz in 1848 through the reaction of ethyl isocyanate with an alcohol. tandfonline.com This discovery laid the groundwork for the field. However, the extensive application of isocyanate chemistry in polymer synthesis began in earnest in 1937, when Otto Bayer and his team synthesized the first polyurethanes by reacting diisocyanates with diols. tandfonline.com

Following these foundational discoveries, research expanded to include a wide variety of isocyanates to understand how their structure affects reaction kinetics and polymer properties. Simple alkyl isocyanates, including this compound, became crucial laboratory reagents. They served as model compounds for studying the mechanisms of urethane and urea formation, and as building blocks for synthesizing specific small molecules and polymers where precise control over the molecular structure was required. The development and availability of compounds like this compound were driven by the academic and industrial need for well-defined chemical tools to advance the burgeoning field of polymer and materials science.

Current Research Landscape and Future Directions for this compound Studies

Modern chemical research involving isocyanates is focused on enhancing sustainability and creating novel functional materials. A major thrust is the development of non-phosgene routes for isocyanate synthesis to move away from the highly toxic phosgene (B1210022) traditionally used in industrial production. acs.orgnih.gov Furthermore, there is significant interest in creating "greener" materials, which includes research into non-isocyanate polyurethanes (NIPUs) and the use of bio-based feedstocks. rsc.orggoogle.com

Within this landscape, this compound continues to be a relevant research chemical. Its well-defined structure makes it a useful standard for analytical and mechanistic studies. For instance, it is used as a reference compound in studies on the thermal degradation of more complex aliphatic isocyanates, such as hexamethylene diisocyanate (HDI)-based polymers used in automotive paints. chemicalbook.com

Future research directions for this compound and similar monofunctional isocyanates lie in the field of surface science and macromolecular engineering. Researchers are increasingly using such compounds for the precise surface modification of nanoparticles, cellulose (B213188), and other substrates to impart specific properties like hydrophobicity or biocompatibility. sigmaaldrich.com In polymer chemistry, they are valuable as chain-capping agents to control molecular weight in polymerization reactions or for the synthesis of well-defined block copolymers and other complex polymer architectures.

Significance of this compound in Advanced Chemical Synthesis and Materials Science

The significance of this compound stems from its role as a monofunctional electrophile, which allows for highly specific and controlled chemical transformations. In advanced organic synthesis, it is employed as a versatile reagent to introduce a pentylcarbamoyl group onto various molecules. chembk.com This is particularly useful in proteomics research and for creating derivatives of complex molecules for structure-activity relationship studies. chemicalbook.com

In materials science, this compound serves two primary functions: as a surface modifier and as a polymer building block.

Surface Modification: By reacting this compound with hydroxyl or amine groups present on the surface of materials (e.g., metal oxides, silica (B1680970), or natural fibers), scientists can graft the hydrophobic pentyl chains onto the surface. This alters the surface energy, leading to changes in properties such as water repellency, lubrication, and compatibility with non-polar polymer matrices.

Polymer Science: As a monofunctional reagent, this compound is an effective chain-terminating agent in polyurethane synthesis. Its addition halts polymer growth, allowing for precise control over the molecular weight and properties of the final polymer. It can also be used to functionalize the ends of pre-formed polymer chains, creating macromolecules with specific end-group functionalities that can be used to produce block copolymers or to anchor polymers to surfaces. Aliphatic isocyanates like this compound are central to fabricating polyurethanes, coatings, and adhesives with excellent mechanical and stability properties. researchgate.net The structure of the isocyanate directly impacts the performance of polyurethane materials, influencing properties like tensile strength, elongation, and self-healing characteristics. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

1-isocyanatopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-4-5-7-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVUKQWNRPNACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

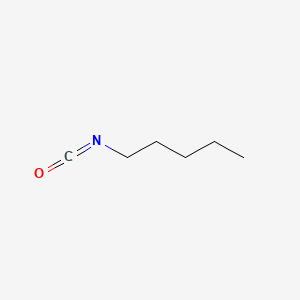

CCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192662 | |

| Record name | Pentane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3954-13-0 | |

| Record name | Pentane, 1-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003954130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pentyl Isocyanate

Phosgene-Based Synthesis Routes

Phosgene (B1210022) (carbonyl chloride) has long been a primary reagent for the industrial synthesis of isocyanates due to its high reactivity. sabtechmachine.com The processes involving phosgene can be adapted for the production of aliphatic isocyanates like pentyl isocyanate. These methods are generally divided into direct phosgenation of the corresponding amine and techniques involving an amine salt intermediate. nih.govacs.org

Direct Phosgenation of Pentylamine

Direct phosgenation is a method where pentylamine (1-aminopentane) reacts directly with phosgene. This process is typically carried out in an inert solvent. The reaction generally proceeds in two stages: a low-temperature "cold phosgenation" to form an intermediate mixture of carbamoyl (B1232498) chloride and amine hydrochloride, followed by a high-temperature "hot phosgenation" to convert these intermediates into this compound and hydrogen chloride (HCl). sabtechmachine.comgoogle.com

To minimize the formation of urea (B33335) by-products, which can occur when the amine reacts with the newly formed isocyanate, an excess of phosgene is typically used. google.com This method is often employed for large-scale industrial production of isocyanates. nih.govacs.org

Table 1: Typical Conditions for Direct Phosgenation of Amines

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Pentylamine, Phosgene (excess) | google.com |

| Solvent | Inert aromatic solvents (e.g., Toluene (B28343), o-Dichlorobenzene) | sabtechmachine.com |

| Temperature | Two-stage: Low temperature (cold phosgenation) followed by high temperature (hot phosgenation) | sabtechmachine.com |

| By-products | Hydrogen Chloride, Urea compounds | sabtechmachine.comgoogle.com |

Salt Phosgenation Techniques for this compound

Salt phosgenation is a variation of the phosgene-based route, particularly suitable for aliphatic amines like pentylamine. nih.govgoogle.com In this method, the amine is first converted into a salt, typically the hydrochloride or carbonate salt, by reacting it with hydrogen chloride or carbon dioxide, respectively. sabtechmachine.com This amine salt is then reacted with phosgene to yield the isocyanate.

The primary advantage of this technique is the reduction of urea by-products, as the initial formation of the salt prevents the free amine from reacting with the isocyanate product. sabtechmachine.com The reaction can often be carried out under milder conditions compared to direct phosgenation. nih.govacs.org However, it may require longer reaction times and larger solvent volumes. nih.gov

Reaction Steps:

Salt Formation: CH₃(CH₂)₄NH₂ + HCl → [CH₃(CH₂)₄NH₃]⁺Cl⁻ (Pentylamine hydrochloride)

Phosgenation of the Salt: [CH₃(CH₂)₄NH₃]⁺Cl⁻ + COCl₂ → CH₃(CH₂)₄NCO + 3HCl

A patent describes a process for preparing aliphatic isocyanates where the amine hydrochloride is formed and then subjected to phosgenation at temperatures between 120 °C and 150 °C. google.com

Triphosgene-Mediated Synthesis of this compound

Triphosgene (B27547), a solid and safer-to-handle crystalline compound, serves as a convenient substitute for gaseous phosgene. orgsyn.org It can be used to convert primary amines into isocyanates in the presence of a base. For the synthesis of this compound, pentylamine would be treated with triphosgene in an inert solvent, with a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated during the reaction. nih.govnih.gov

This method is particularly useful for laboratory-scale synthesis due to its milder conditions and the reduced hazards associated with handling triphosgene compared to phosgene gas. orgsyn.org The reaction involves the in-situ generation of phosgene from triphosgene.

Table 2: Triphosgene-Mediated Isocyanate Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Pentylamine, Triphosgene | orgsyn.orgnih.gov |

| Base | Triethylamine, Pyridine, or N,N-diisopropylethylamine (DIPEA) | nih.govcnr.it |

| Solvent | Inert solvents like THF, Methylene (B1212753) Chloride | orgsyn.orgnih.gov |

| Advantage | Safer alternative to gaseous phosgene, suitable for lab-scale | orgsyn.org |

Non-Phosgene Synthesis Approaches

The high toxicity of phosgene and the corrosive nature of the HCl by-product have driven significant research into phosgene-free synthetic routes. acs.org These "green chemistry" approaches often involve the carbonylation of amines or their precursors using less hazardous reagents. nih.govresearchgate.net A common strategy in non-phosgene methods is the synthesis of a carbamate (B1207046) intermediate, which is then thermally decomposed to the isocyanate. acs.orgnwo.nl

Reductive Carbonylation Pathways to this compound

Reductive carbonylation is a promising non-phosgene route that can start from either a nitro compound or an amine. nih.govacs.org In the context of this compound, this would involve either the reductive carbonylation of 1-nitropentane (B1594721) or the direct carbonylation of pentylamine. The process uses carbon monoxide (CO) as the carbonyl source. nwo.nl

When starting from a nitro compound, the reaction combines reduction of the nitro group and carbonylation into a single process, often catalyzed by transition metals like palladium or rhodium, to form a carbamate. nwo.nlgoogle.com This carbamate is then pyrolyzed to yield the isocyanate.

Conceptual Pathway (from 1-Nitropentane): CH₃(CH₂)₄NO₂ + 3CO + ROH → CH₃(CH₂)₄NHCOOR + 2CO₂ (Catalyst) CH₃(CH₂)₄NHCOOR → CH₃(CH₂)₄NCO + ROH (Heat)

This approach avoids the use of phosgene entirely and represents a more environmentally benign pathway to isocyanates. nwo.nl

Oxidative Carbonylation Methods

Oxidative carbonylation involves the reaction of an amine with carbon monoxide and an oxidant, such as oxygen, to form a carbamate. nih.govgoogle.com This reaction is typically mediated by a catalyst system, for example, involving palladium. google.com For the synthesis of this compound, pentylamine would be reacted with CO and O₂ in the presence of an alcohol (ROH) to yield the corresponding pentyl carbamate.

Reaction: 2CH₃(CH₂)₄NH₂ + 2CO + O₂ + 2ROH → 2CH₃(CH₂)₄NHCOOR + 2H₂O (Catalyst)

The resulting carbamate is subsequently isolated and thermally decomposed in a separate step to produce this compound and regenerate the alcohol. nih.govacs.org This method is notable for consuming basic raw materials like amines, CO, and O₂, thus avoiding phosgene. acs.org

Dimethyl Carbonate Route for this compound Production

The use of dimethyl carbonate (DMC) represents a significant advancement in isocyanate synthesis, offering a non-phosgene pathway that aligns with green chemistry principles. researchgate.net This method is noted for being non-toxic and less corrosive, which reduces the stringent material requirements for equipment. acs.org The synthesis is typically a two-step process: first, the reaction of an amine with DMC to create a carbamate, followed by the thermal decomposition of the carbamate to yield the isocyanate. researchgate.netacs.orgnih.gov

Table 1: Catalyst Performance in a Representative DMC-based Carbamate Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield of Carbamate (%) | Reference |

|---|---|---|---|---|

| Zinc Acetate | 170 | 3 | 89.6 | researchgate.net |

| Zinc Stearate | 170 | 5 | 95.5 | researchgate.net |

This table presents data for analogous carbamate syntheses, which are indicative of conditions applicable to the this compound route.

Urea-Based Synthesis of this compound

Urea-based synthesis provides another route to isocyanates and their derivatives. N-substituted ureas can be synthesized through the nucleophilic addition of amines to a cyanate (B1221674) source, such as potassium isocyanate, often in an aqueous medium. rsc.org This approach is considered facile and safe for producing N-substituted ureas, which can be precursors to isocyanates. rsc.org

A direct synthesis of N-pentyl urea, a potential intermediate, can be achieved by reacting pentylamine with potassium isocyanate. rsc.org While many methods focus on creating stable urea compounds, some pathways use urea derivatives in reactions that generate isocyanates as intermediates. For example, the Hofmann rearrangement of primary amides, which can be derived from urea, can generate an isocyanate intermediate in situ. organic-chemistry.org Another approach is the transamidation of urea with an amine, though this often requires catalysts and/or heat. rsc.org

Rearrangement Reactions Yielding this compound

Several classical rearrangement reactions are employed, particularly on a laboratory scale, to produce isocyanates. researchgate.net These reactions typically involve the rearrangement of an acyl nitrene intermediate to form the isocyanate. msu.edu

The most prominent of these reactions include:

The Curtius Rearrangement : This versatile reaction converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.gov The process begins with the conversion of a carboxylic acid (in this case, hexanoic acid) to an acyl azide, often using reagents like sodium azide with an acid chloride or a mixed anhydride (B1165640). msu.edunih.govwikipedia.org The acyl azide then undergoes thermal or photochemical decomposition, losing nitrogen gas to form an isocyanate. msu.edunih.gov This method is valued for its mild conditions and the stability of the resulting isocyanate, which can be isolated or used in subsequent reactions. nih.govlibretexts.org

The Lossen Rearrangement : This reaction converts a hydroxamic acid or its derivative into an isocyanate. researchgate.netmsu.eduwikipedia.org The process involves the formation of an O-acyl, sulfonyl, or phosphoryl intermediate from the hydroxamic acid, which then rearranges to the isocyanate. msu.eduwikipedia.org

The Hofmann Rearrangement : This reaction involves the treatment of a primary amide with a halogen (like bromine) in a basic solution to yield an isocyanate intermediate, which is then typically hydrolyzed to an amine. researchgate.net However, the isocyanate intermediate can be trapped.

These rearrangement reactions are fundamental in organic synthesis for accessing the isocyanate functional group from different carboxylic acid derivatives. researchgate.netmsu.edu

Oxidation of Isonitriles to this compound

The oxidation of isonitriles (or isocyanides) presents a direct and efficient pathway to isocyanates. A notable method involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, with trifluoroacetic anhydride acting as a catalyst. organic-chemistry.orgnih.gov This process is known to be rapid, proceeding efficiently at low temperatures and producing dimethyl sulfide (B99878) as the only significant byproduct. organic-chemistry.orgnih.gov

For the synthesis of this compound, the starting material would be pentyl isocyanide. The reaction is typically conducted by cooling the isonitrile and DMSO solution before the dropwise addition of trifluoroacetic anhydride. nih.gov The reaction proceeds quickly, and the resulting this compound can be isolated in high purity simply by evaporating the volatile byproducts. organic-chemistry.orgnih.gov

Table 2: Reagents for the Oxidation of Isonitriles to Isocyanates

| Reagent System | Key Features | Reference |

|---|

Substitution Reactions for this compound Synthesis

Substitution reactions offer a direct method for the formation of alkyl isocyanates like this compound. One common approach involves the reaction of an alkyl halide (e.g., pentyl iodide or bromide) with an alkali metal cyanate, such as potassium cyanate. wikipedia.org

A more specialized method allows for the conversion of primary alcohols directly to alkyl isocyanates. This is achieved by treating the alcohol (1-pentanol) with a reagent system consisting of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) cyanate (Bu₄NOCN) in a solvent like acetonitrile (B52724). organic-chemistry.org A significant advantage of this protocol is its high selectivity for the conversion of primary alcohols into the corresponding alkyl isocyanates, even in the presence of secondary or tertiary alcohols. organic-chemistry.org

Table 3: Reagents for Substitution-Based Isocyanate Synthesis

| Starting Material | Reagent System | Selectivity | Reference |

|---|---|---|---|

| Primary Alcohol | Triphenylphosphine / DDQ / Bu₄NOCN | High for primary alcohols | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to isocyanate synthesis is primarily driven by the need to replace hazardous reagents, particularly phosgene, which is highly toxic and corrosive. acs.orgrsc.org The development of phosgene-free routes is a central theme in creating more sustainable chemical processes. nih.govbiorizon.eu Key principles of green chemistry, such as atom economy, use of less hazardous chemical syntheses, and design for energy efficiency, are integral to these modern approaches. acs.orgresearchgate.net

Catalyst Development for Environmentally Benign Routes to this compound

The development of catalysts for greener synthetic routes to alkyl isocyanates, including this compound, is a significant area of research. These methods aim to replace toxic reagents and improve reaction efficiency under milder conditions.

One of the prominent non-phosgene routes involves the thermal decomposition of carbamates, which are themselves synthesized from amines and a carbonyl source. acs.org The key to the environmental benefit of this route lies in the catalytic synthesis of the carbamate precursor. For instance, a nickel-promoted magnetic iron oxide catalyst has been developed for the synthesis of N-substituted carbamates from various amines and alkyl carbamates. ionike.com This heterogeneous catalyst can be easily separated using a magnetic field and reused multiple times without significant loss of activity, offering a cheaper and safer alternative to phosgene-based methods. ionike.com The reaction proceeds through a substituted urea intermediate, with the catalyst facilitating the alcoholysis of this intermediate. ionike.com

Another innovative and environmentally benign approach is the direct C–H activation for the synthesis of aliphatic isocyanates. A notable development is the use of a manganese-based catalyst for this transformation. acs.org This method allows for the direct conversion of C–H bonds in alkanes to the isocyanate group. The process is efficient at room temperature and shows good compatibility with various functional groups. acs.org Mechanistic studies have identified a Mn(IV)–NCO intermediate as the species responsible for transferring the isocyanate moiety to an alkyl radical. acs.org While specific data for this compound is part of a broader study, the yields for other alkyl isocyanates demonstrate the potential of this methodology.

Table 1: Manganese-Catalyzed C-H Isocyanation of Various Alkanes

| Alkane Substrate | Isocyanate Product | Yield (%) |

|---|---|---|

| Cyclohexane | Cyclohexyl isocyanate | 75 |

| Adamantane | 1-Adamantyl isocyanate | 80 |

| Isobutane | tert-Butyl isocyanate | 65 |

This table presents representative yields for the manganese-catalyzed C-H activation to form alkyl isocyanates, illustrating the method's applicability to substrates similar in nature to pentane (B18724). acs.org

In Situ Generation and Functionalization Strategies for this compound

The high reactivity of isocyanates makes their in situ generation and immediate use in subsequent reactions a highly attractive strategy. This approach minimizes handling of the potentially hazardous isocyanate and can lead to more efficient one-pot syntheses.

One common strategy for the in situ generation of isocyanates is the Curtius rearrangement of acyl azides. google.com This method is known for being clean and high-yielding. Modern advancements have integrated this reaction into continuous flow processes, which enhances safety, particularly when dealing with the potentially explosive acyl azide intermediates. google.com The acyl azide itself can be generated in flow from an acyl hydrazide and nitrous acid, immediately followed by thermal rearrangement to the isocyanate, which is then available for functionalization. google.com

This compound, once generated in situ, can be trapped by a variety of nucleophiles to form stable, functionalized products. A practical example is the in situ quench (ISQ) of organometallic reagents. For instance, enantioenriched secondary alkyllithiums, generated from the corresponding alkyl iodides, can be reacted in the presence of an isocyanate like this compound to form chiral amides in good yields and high enantiomeric excess. nih.gov This reaction can be performed in batch or continuous flow, with the latter allowing for higher reaction temperatures. nih.gov

Table 2: In Situ Functionalization of this compound with Nucleophiles

| Nucleophile | Functionalized Product | Reaction Type |

|---|---|---|

| Secondary Alkyllithium | N-Pentyl-amide | Nucleophilic Addition |

| Alcohols | N-Pentyl-carbamate (Urethane) | Nucleophilic Addition |

| Amines | N,N'-Disubstituted Urea | Nucleophilic Addition |

| Water | Pentylamine (via unstable carbamic acid) | Hydrolysis |

This table illustrates the types of functionalized products that can be obtained from the in situ reaction of this compound with various nucleophiles.

Another versatile method involves the generation of alkyl carbanion equivalents from alkenes via photoredox catalysis, which can then react with alkyl isocyanates to form amides. This metal-free approach demonstrates the expanding toolkit for the functionalization of isocyanates under mild, visible-light-induced conditions.

The direct manganese-catalyzed C-H activation method also lends itself to in situ functionalization. The isocyanate products can be readily converted to substituted ureas by trapping with an amine without the need for isolation of the isocyanate intermediate. acs.org This integration of C-H activation and subsequent functionalization represents a highly efficient and atom-economical approach to synthesizing valuable urea derivatives. acs.org

Reaction Mechanisms and Reactivity of Pentyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The reaction between pentyl isocyanate and an alcohol results in the formation of a pentyl carbamate (B1207046), also known as a urethane (B1682113). wikipedia.org This reaction is a nucleophilic addition where the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate. vaia.com This leads to a tetrahedral intermediate, which then undergoes proton transfer to form the stable carbamate product. vaia.com The reaction is typically exothermic. poliuretanos.net

The reaction can be catalyzed by bases, such as tertiary amines or organometallic compounds. poliuretanos.net The reactivity of the alcohol depends on steric hindrance, with primary alcohols being more reactive than secondary and tertiary alcohols. kuleuven.be Studies on the alcoholysis of isocyanates suggest that multiple alcohol molecules may participate in the reaction mechanism. kuleuven.be

Table 1: Examples of Pentyl Carbamate Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Methanol | Methyl N-pentylcarbamate |

| This compound | Ethanol (B145695) | Ethyl N-pentylcarbamate |

| This compound | Propanol | Propyl N-pentylcarbamate |

| This compound | 1-Naphthol | Pentyl N-(1-naphthyl)carbamate |

This compound readily reacts with primary and secondary amines to form substituted ureas. wikipedia.org This reaction is generally faster than the reaction with alcohols and often does not require a catalyst. poliuretanos.netcommonorganicchemistry.com The mechanism involves the nucleophilic nitrogen of the amine attacking the isocyanate carbon. researchgate.net

The reactivity of the amine is influenced by its basicity and steric factors. Aliphatic amines are typically more reactive than aromatic amines. poliuretanos.net If a di- or polyamine is reacted with a di- or polyisocyanate, a polyurea is formed. wikipedia.org

Table 2: Reactivity of Nucleophiles with Isocyanates

| Nucleophile | Relative Reactivity | Product with this compound |

| Aliphatic Amine | Very Fast | Pentyl Urea (B33335) |

| Aromatic Amine | Fast | Pentyl Urea |

| Primary Alcohol | Moderate | Pentyl Carbamate |

| Water | Moderate | Unstable carbamic acid, leading to pentylamine and CO2 |

| Thiol | Slow to Moderate | Pentyl Thiocarbamate |

This table provides a general comparison of reactivity.

The reaction of this compound with water leads to its hydrolysis. wikipedia.org The initial product is an unstable pentyl carbamic acid, which then decomposes to form pentylamine and carbon dioxide gas. wikipedia.orgresearchgate.net The newly formed pentylamine can then react with another molecule of this compound to produce a symmetrically substituted di-pentyl urea. researchgate.net This reaction is significant in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. wikipedia.org

The reaction proceeds through the nucleophilic attack of the water's oxygen on the isocyanate carbon. researchgate.net

This compound reacts with thiols (mercaptans) to yield pentyl thiocarbamates. wikipedia.org This reaction is a nucleophilic addition where the sulfur atom of the thiol group attacks the electrophilic carbon of the isocyanate. researchgate.netrsc.org The reaction can be facilitated by a base catalyst, which generates a more nucleophilic thiolate ion. rsc.org The reaction between thiols and isocyanates is often referred to as a "click" reaction due to its efficiency and high conversion rate at ambient temperatures. rsc.orgupc.edu

The reaction between this compound and a carboxylic acid can lead to the formation of an amide and carbon dioxide. researchgate.net The mechanism is thought to proceed through the formation of a mixed anhydride (B1165640) intermediate (an N-carboxyanhydride), which is unstable and decomposes to the corresponding amide and carbon dioxide. researchgate.net The amine that can be formed from the isocyanate's reaction with any water present can also react with the anhydride. researchgate.net Different catalysts, including ionic liquids, have been shown to be effective in promoting this reaction. scielo.br

A proposed mechanism involves the deprotonation of the carboxylic acid by a base, followed by the nucleophilic attack of the resulting carboxylate anion on the isocyanate. acs.org

This compound can react with a previously formed pentyl urea to create a biuret. wikipedia.org This reaction involves the addition of the isocyanate to the N-H group of the urea. researchgate.net The formation of biurets is generally observed at elevated temperatures, often above 100°C. researchgate.net This reaction is a way to further crosslink polymer chains in materials like polyurethanes. researchgate.net The term "biuret" describes organic compounds with the general formula R¹R²N−C(=O)−N(R³)−C(=O)−NR⁴R⁵. wikipedia.org

Reaction with Urethanes: Formation of Allophanates

The reaction between an isocyanate, such as this compound, and a urethane results in the formation of an allophanate (B1242929). ebrary.net This reaction involves the addition of the isocyanate to the N-H bond of the urethane linkage.

The formation of allophanates is a significant reaction in polyurethane chemistry. It can occur when there is an excess of isocyanate and typically at elevated temperatures, often above 100-150°C. ebrary.net The reaction is reversible, and at higher temperatures, the allophanate linkage can revert to the original urethane and isocyanate. ebrary.net This reversibility can be a factor in the processing of polyurethane materials. ebrary.net While often considered a side reaction, the formation of allophanate crosslinks can be intentionally promoted to modify the properties of the final polymer. ebrary.netresearchgate.net

The general reaction can be represented as: R-NCO + R'-NH-CO-OR'' → R'-N(CO-NH-R)-CO-OR''

In the context of this compound, the reaction would proceed as follows: CH₃(CH₂)₄-NCO + R'-NH-CO-OR'' → R'-N(CO-NH-(CH₂)₄CH₃)-CO-OR''

The rate of allophanate formation is influenced by several factors, including temperature, catalyst type, and the stoichiometry of the reactants. researchgate.net

Cycloaddition Reactions Involving this compound

This compound participates in cycloaddition reactions, a class of reactions where two or more unsaturated molecules combine to form a cyclic adduct. These reactions are fundamental to the formation of various cyclic structures from isocyanates.

Isocyanates can undergo a [2+2] cycloaddition reaction to form four-membered heterocyclic rings known as uretdiones (also referred to as uretidinediones). justia.com This dimerization is often catalyzed by specific phosphines. google.comgoogle.com The reaction can be reversible, particularly at elevated temperatures. justia.com

The dimerization of this compound would yield 1,3-dipentyl-1,3-diazetidine-2,4-dione. The selectivity of this dimerization over other reactions, such as trimerization, can be controlled by the choice of catalyst and reaction conditions. google.com Solvents can also play a role in improving the selectivity of uretdione formation. google.com

The cyclotrimerization of three isocyanate molecules is a common and important reaction that results in the formation of a stable six-membered ring structure known as an isocyanurate. researchgate.netgoogleapis.comwikipedia.org This reaction is a key process in the production of polyisocyanurate (PIR) foams, which are valued for their thermal stability and flame resistance. googleapis.com

The trimerization of this compound would produce 1,3,5-tripentylisocyanurate. This reaction is typically catalyzed by a variety of catalysts, including carboxylate salts and tertiary amines. googleapis.com The mechanism for the anionic trimerization generally involves the nucleophilic attack of a catalyst on the isocyanate carbon, followed by sequential addition of two more isocyanate molecules to form the cyclic trimer. nih.gov

Dimerization to Uretdiones

Catalytic Reactions of this compound

Catalysis plays a crucial role in controlling the rate and selectivity of reactions involving this compound, particularly in polymerization processes.

In the synthesis of polyurethanes, catalysts are essential for promoting the reaction between isocyanates and polyols. google.com While this article focuses on this compound, the principles of catalysis in polyurethane formation are broadly applicable. Various catalysts, including metal salts and tertiary amines, are used to accelerate the urethane-forming reaction. google.com

Catalysts are also critical in the trimerization of isocyanates to form polyisocyanurates. googleapis.comwipo.int The choice of catalyst can influence the reaction profile and the properties of the resulting polymer. For instance, certain catalyst systems are designed to provide a smoother rate of foam rise during the production of PIR foams. googleapis.com

In recent years, there has been growing interest in the use of organocatalysts for isocyanate reactions as alternatives to traditional metal-based catalysts. acs.org Organocatalysts, which are small organic molecules, can be effective in promoting reactions such as urethane formation. acs.orgtandfonline.com

Both organic acids and bases have been investigated as catalysts. acs.org For example, strong Brønsted acids like sulfonic acids have been shown to be effective catalysts for the reaction between isocyanates and alcohols. researchgate.net The mechanism often involves the activation of both the isocyanate and the alcohol by the catalyst. researchgate.net Guanidine derivatives have also been explored as organocatalysts, with their efficiency appearing to be related to their nucleophilicity. tandfonline.com

The development of organocatalysts offers a pathway toward more sustainable and potentially less toxic catalytic systems for isocyanate-based polymer synthesis. acs.org

Metal-Catalyzed Transformations of this compound

The reactivity of isocyanates, including this compound, can be significantly influenced by the presence of metal catalysts. These catalysts can facilitate a variety of transformations, including reactions with nucleophiles like alcohols and water, as well as cyclization and C-H functionalization reactions.

Metal acetylacetonates (B15086760) are one class of compounds that have been shown to catalyze the reaction between isocyanates and alcohols. While wide variations in catalytic activity exist among different metal chelates, ferric acetylacetonate (B107027) is a commonly used catalyst for polyurethane polymerization. nasa.gov The catalytic activity of these metal acetylacetonates does not appear to correlate with simple properties of the metal ion like radius or charge, but an ionic metal chelate structure seems to be a requirement for catalytic activity. nasa.gov Other metal compounds, such as those based on zirconium, have also been investigated as catalysts. Zirconium chelates, for instance, can activate hydroxyl groups and selectively catalyze the isocyanate-hydroxyl reaction through an insertion mechanism, which is favored over the reaction with water. wernerblank.com This selectivity is particularly advantageous in applications like water-borne coatings. wernerblank.com

Copper catalysts have been employed in novel C-H bond functionalization reactions involving isocyanates. rsc.org For example, a copper(I) iodide–phenanthroline complex can catalyze the reaction between an alkane and an isocyanate to form tertiary carbamates. rsc.org The proposed mechanism involves the generation of an alkyl radical from the alkane, which then combines with a copper(II)-amide species formed from the isocyanate. rsc.org Reductive elimination from the resulting copper(III) intermediate yields the carbamate product and regenerates the active copper(I) catalyst. rsc.org Copper catalysts, specifically copper(I), are also effective in promoting the [2+2+2] cycloaddition of terminal alkynes, isocyanates, and malonates to produce dihydropyridine-3-carboxylates. rsc.org This is achieved through the in-situ formation of a copper acetylide that reacts with the electrophilic carbon of the isocyanate. rsc.org

Rhodium catalysts have been utilized in C-H activation/annulation reactions. For instance, a Rh(III) catalyst can facilitate the addition of an alkenyl C-H bond to isocyanates. nih.gov The catalytic cycle is thought to involve the coordination of the substrate to the rhodium center, followed by C-H bond activation. thieme-connect.com

The table below summarizes various metal catalysts and their applications in transformations involving isocyanates.

| Catalyst System | Reactants | Product Type | Reference |

| Ferric acetylacetonate | Isocyanate, Alcohol | Polyurethane | nasa.gov |

| Zirconium chelates | Isocyanate, Polyol | Polyurethane (selective) | wernerblank.com |

| Copper(I) iodide–phenanthroline | Isocyanate, Alkane | Tertiary carbamate | rsc.org |

| Copper(I) | Isocyanate, Alkyne, Malonate | Dihydropyridine-3-carboxylate | rsc.org |

| Rhodium(III) complexes | Isocyanate, Alkene | Functionalized heterocycles | nih.gov |

It is important to note that the reactivity of the isocyanate is influenced by its substituents. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, increasing its reactivity, while electron-donating groups have the opposite effect. rsc.org

Theoretical Studies of this compound Reactivity

Theoretical methods, particularly quantum mechanical calculations and molecular dynamics simulations, provide valuable insights into the reaction mechanisms and reactivity of isocyanates like this compound. These computational approaches allow for the detailed examination of reaction pathways, transition states, and intermolecular interactions that govern the chemical behavior of these compounds.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of isocyanate reactions. mdpi.com These calculations can be used to map out potential energy surfaces, identify intermediates and transition states, and determine activation energies for various reaction pathways. mdpi.comacs.orgacs.org

For instance, DFT calculations have been used to study the carbamoylation of nucleobases by aryl isocyanates, a reaction relevant to understanding the mutagenic effects of isocyanates. acs.orgacs.org These studies have shown that the reaction likely proceeds through a stepwise pathway involving the formation of a π-complex, followed by a rate-determining C–N bond formation. acs.orgacs.org The calculations also correctly predict the order of reactivity of isocyanates with different nucleobases. acs.orgacs.org

In the context of urethane formation, quantum chemistry has been employed to analyze various potential reaction mechanisms between isocyanates and alcohols. researchgate.netethz.ch These studies have confirmed that the reaction is often auto-catalyzed by alcohol molecules and that the addition of the hydroxyl group occurs across the C=N bond of the isocyanate. researchgate.netethz.chkuleuven.be By calculating the activation barriers for different proposed mechanisms (e.g., bimolecular 1-step, 2-step, and concerted auto-catalytic pathways), researchers can identify the most favorable reaction route. researchgate.netethz.ch

The table below presents a conceptual overview of how quantum mechanical calculations can be applied to study isocyanate reactions.

| Computational Method | Information Obtained | Application to Isocyanate Reactivity |

| Density Functional Theory (DFT) | Geometries of reactants, products, and transition states; Reaction energies; Activation barriers | Elucidating reaction mechanisms (e.g., stepwise vs. concerted), Predicting reactivity trends, Understanding catalyst effects |

| Post-Hartree-Fock methods (e.g., CCSD(T)) | Highly accurate single-point energies | Refining the energetics of reaction pathways calculated with DFT |

| Solvation Models (e.g., COSMO-RS, PCM) | Solvation free energies | Accounting for the effect of the solvent on reaction rates and equilibria |

Transition State Theory (TST) is a fundamental framework for calculating reaction rate constants based on the properties of the reactants and the transition state. ucsb.edu In conjunction with quantum mechanical calculations, TST allows for the prediction of reaction kinetics from first principles. d-nb.info

The core of TST lies in the assumption that a quasi-equilibrium is established between the reactants and the transition state structure at the saddle point of the potential energy surface. ucsb.edu The rate constant is then proportional to the concentration of species at the transition state. To perform a TST analysis, the geometry and vibrational frequencies of the transition state must be determined, typically through quantum mechanical calculations. ucsb.edud-nb.info The activation free energy, which is the free energy difference between the transition state and the reactants, is a key parameter in the TST equation for the rate constant. ucsb.edu

TST has been successfully applied to predict the rate constants for urethane formation from isocyanates and alcohols. researchgate.net By considering multiple transition states corresponding to different reaction orders (i.e., catalysis by one or more alcohol molecules), quantitative agreement with experimental data can be achieved. researchgate.net This approach highlights the importance of considering auto-catalytic pathways in the uncatalyzed reaction. researchgate.net

The following table outlines the key components of a TST analysis for an isocyanate reaction.

| Component | Description | Source of Information |

| Reactant Geometry and Frequencies | Optimized structure and vibrational modes of the isocyanate and other reactants. | Quantum Mechanical Calculations (e.g., DFT) |

| Transition State Geometry and Frequencies | Structure and vibrational modes of the saddle point on the reaction pathway. One imaginary frequency corresponds to the reaction coordinate. | Quantum Mechanical Calculations (e.g., DFT) |

| Activation Free Energy (ΔG‡) | The free energy difference between the transition state and the reactants. | Calculated from the electronic energies and vibrational partition functions obtained from quantum mechanical calculations. |

| Transmission Coefficient (κ) | A correction factor that accounts for quantum mechanical tunneling and recrossing events. | Can be estimated using methods like the Eckart tunneling correction. |

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular interactions by solving Newton's equations of motion for a system of atoms and molecules. mdpi.com This technique is particularly useful for studying the liquid-phase behavior of substances like this compound, including properties like viscosity and intermolecular organization. rug.nlresearchgate.net

A crucial component of MD simulations is the force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. nsf.gov For isocyanates, specialized force fields have been developed to accurately reproduce experimental properties. nsf.govresearchgate.net For example, the GAFF-IC force field is a modification of the General Amber Force Field (GAFF) specifically parameterized for isocyanates to improve the description of intermolecular interactions and yield more realistic densities and viscosities. researchgate.net

MD simulations have been used to investigate the origin of the high viscosity of functional aliphatic isocyanurates. rug.nlresearchgate.net These studies revealed a significant bimolecular binding interaction between the isocyanate (NCO) group and the isocyanurate ring, which was identified as a major contributor to the increased viscosity. rug.nlresearchgate.net The interaction energies calculated from the simulations were validated against higher-level quantum mechanical calculations. rug.nl

Furthermore, MD simulations are employed to study the vapor-liquid equilibrium of isocyanates. nsf.gov By simulating the system at different temperatures and pressures, properties such as vapor pressure and critical points can be predicted, which are essential for process design and optimization. nsf.gov

The table below summarizes the application of MD simulations to the study of isocyanates.

| Simulation Property | Information Gained | Relevance to this compound |

| Viscosity | Understanding the relationship between molecular structure and bulk fluid properties. | Predicting the flow behavior of liquid this compound and its formulations. |

| Radial Distribution Functions | Describing the local molecular structure and intermolecular packing in the liquid phase. | Revealing how this compound molecules arrange themselves and interact with other molecules. |

| Potential of Mean Force | Calculating the free energy profile of molecular association or conformational changes. | Quantifying the strength of interactions, such as the NCO-ring interaction in related systems. |

| Vapor-Liquid Equilibrium | Determining phase behavior, including boiling points and critical properties. | Providing fundamental data for chemical engineering process simulations involving this compound. |

Polymer Science and Materials Applications of Pentyl Isocyanate

Pentyl Isocyanate as a Monomer in Polymer Synthesis

The ability of this compound to act as a monomer is a key area of research, leading to the creation of polymers with specific properties.

The homopolymerization of isocyanates can be initiated by anionic catalysts. researchgate.net For instance, butyl isocyanate can undergo anionic polymerization to form poly(butyl isocyanate). sigmaaldrich.com This process can lead to the formation of crystalline polymers. researchgate.net While specific studies focusing solely on the homopolymerization of this compound are not extensively detailed in the provided results, the general principles of isocyanate polymerization suggest that poly(this compound) can be synthesized.

Research into the anionic polymerization of a related monomer, n-pentanoxycarbonylaminohexyl isocyanate (PEAHI), which has a pentyl side chain, has shown successful results. acs.org This polymerization yielded polymers with controlled molecular weight and a narrow polydispersity index (PDI) of 1.08–1.14, indicating a well-controlled, living polymerization process. acs.org

This compound can be copolymerized with a range of other monomers to tailor the properties of the resulting polymers. The reactivity of the isocyanate group allows for its incorporation into various polymer backbones. rsc.org

A notable example is the block copolymerization of n-pentanoxycarbonylaminohexyl isocyanate (PEAHI) with n-hexyl isocyanate (HIC), which further demonstrates the living nature of the polymerization. acs.org This control over the polymerization process is crucial for creating well-defined block copolymers with specific architectures and functionalities.

The copolymerization of isocyanates with other monomers like epoxides has also been explored. acs.org Anionic copolymerization of aryl isocyanates and epoxides has been shown to produce polyurethanes with narrow molecular weight distributions. acs.org This chain-growth approach offers an alternative to the traditional step-growth polymerization for polyurethane synthesis. acs.org

Table 1: Examples of Polymerization Studies Involving Isocyanates

| Monomer(s) | Polymerization Type | Key Findings |

| n-Pentanoxycarbonylaminohexyl isocyanate (PEAHI) | Living Anionic Polymerization | Controlled molecular weight, narrow PDI (1.08–1.14). acs.org |

| PEAHI and n-Hexyl isocyanate (HIC) | Block Copolymerization | Successful block copolymerization demonstrated the living nature of the polymer. acs.org |

| Aryl isocyanates and Epoxides | Anionic Copolymerization | Resulted in polyurethanes with narrow molecular weight distributions. acs.org |

| Butyl isocyanate | Anionic Polymerization | Forms poly(butyl isocyanate). sigmaaldrich.com |

Homopolymerization Studies

Application in Polyurethane Chemistry

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. wikipedia.org While this compound is a monoisocyanate, its principles and reactions are relevant to understanding the broader field of polyurethane chemistry.

Polyurethane foams are a major application for isocyanates, where the reaction of isocyanates with water to produce carbon dioxide acts as a blowing agent. wikipedia.orgnih.gov While diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) are the most common, the fundamental chemistry involves the isocyanate group. wikipedia.orgwikipedia.org

The use of pentane (B18724) as a physical blowing agent in the production of rigid polyurethane foams is also established. google.com In some processes, pentane is mixed with the polyisocyanate component before reaction with the polyol. google.com This highlights the compatibility of hydrocarbon structures like the pentyl group with polyurethane foam systems.

Isocyanates are crucial components in the formulation of coatings, adhesives, and sealants due to their excellent adhesion and weather-resistant properties. wikipedia.orggoogle.com Aliphatic isocyanates are often preferred for coatings where color and transparency are important. wikipedia.org this compound is noted as being used in car paint formulations. chemicalbook.com

The reactivity of the isocyanate group allows for the crosslinking of polymer chains, which is essential for the performance of these materials. google.com In two-component adhesive systems, an isocyanate component is mixed with an isocyanate-reactive component to initiate curing. google.com

Polyurethane elastomers are known for their excellent mechanical properties, combining strength and elasticity. mdpi.com These properties are derived from the segmented structure of the polymer, which consists of hard and soft segments. mdpi.com The hard segments are typically formed from the reaction of diisocyanates and chain extenders. rubber.or.kr

The synthesis of polyurethane elastomers can be achieved through a "prepolymer" technique, where a polyol is reacted with an excess of isocyanate to form an isocyanate-terminated prepolymer. google.com This prepolymer is then reacted with a chain extender to form the final elastomer. google.com The structure of the isocyanate used plays a significant role in determining the final properties of the elastomer. mdpi.com For instance, polyisocyanurate (PIR) prepolymers can be used to create elastomers with improved thermal stability and mechanical properties. rsc.org

Use in Coatings, Adhesives, and Sealants

Functionalization and Modification of Polymeric Materials

The high reactivity of the isocyanate group with nucleophiles such as hydroxyls, amines, and thiols makes this compound a versatile compound for the functionalization and modification of various polymeric materials. researchgate.net This reactivity allows for the covalent attachment of the pentyl chain onto polymer backbones or surfaces, thereby tuning properties like solubility, hydrophobicity, and interfacial adhesion.

Grafting involves the attachment of side chains (grafts) to a main polymer backbone, while crosslinking creates a three-dimensional network by forming covalent bonds between linear polymer chains. techniques-ingenieur.frwiley.com

As a monofunctional molecule, this compound is primarily used for grafting applications. It can react with functional groups (e.g., -OH, -NH2) along a polymer backbone to introduce pendant pentyl groups. This process can transform a polymer's properties. For example, grafting hydrophobic pentyl chains onto a hydrophilic polymer can increase its solubility in nonpolar solvents and alter its thermal characteristics.

Crosslinking, by contrast, generally requires reactants with at least two reactive functional groups. techniques-ingenieur.fr Diisocyanates, such as 4,4'-methylenebis(phenyl isocyanate) (MDI) or hexamethylene diisocyanate (HDI), are commonly used as crosslinking agents. nih.govgoogle.comresearchgate.net These molecules can react with two different polymer chains, linking them together to form a network structure that enhances mechanical strength and thermal stability. researchgate.net this compound cannot act as a crosslinking agent on its own due to its single reactive site.

The table below summarizes the roles of mono- and di-isocyanates in polymer modification.

| Isocyanate Type | Functionality | Primary Role | Example Compound | Resulting Structure |

| Monoisocyanate | 1 | Grafting | This compound | Linear polymer with pendant side chains |

| Diisocyanate | 2 | Crosslinking | Hexamethylene Diisocyanate (HDI) | 3D polymer network |

The surface properties of materials can be precisely tailored using isocyanates. This modification is crucial for improving compatibility between different phases in a composite material, such as between an inorganic filler and a polymer matrix. nih.gov The isocyanate group can react with hydroxyl groups commonly found on the surfaces of inorganic materials like silica (B1680970) or vermiculite. nih.govnist.gov

While diisocyanates like MDI have been used to functionalize fillers to improve interfacial adhesion in polylactide (PLA) composites nih.gov, a monofunctional isocyanate like this compound would serve a different purpose. By reacting this compound with a hydroxyl-rich surface, the surface is functionalized with hydrophobic pentyl chains. This modification can:

Reduce Hydrophilicity: Decrease the surface's affinity for water.

Improve Dispersion: Enhance the dispersion of inorganic fillers within a nonpolar polymer matrix by making the filler surface more organophilic.

This strategy has been reviewed for various isocyanates, including aliphatic variants, on cellulose (B213188) and nanocellulose to graft functional chemicals and polymers onto the surface. fraunhofer.de

In the field of biomaterials, surface properties are critical for determining biocompatibility and interaction with biological systems. Isocyanate-based reactions are employed to create hydrophilic or functional coatings on otherwise hydrophobic polymer substrates for medical applications. google.comgoogle.com For instance, polyurethane-based hydrogels can be synthesized to form biocompatible, slippery coatings. google.com

This compound can be used to control the hydrophobic/hydrophilic balance of a biomaterial's surface. By grafting pentyl groups onto a polymer backbone, the material's surface becomes more hydrophobic. This can be useful for:

Modulating protein adsorption.

Controlling cell adhesion and proliferation.

Adjusting the degradation rate of biodegradable polymers.

The ability to precisely tune surface chemistry allows for the development of advanced biomaterials for applications ranging from tissue engineering scaffolds to medical device coatings.

Surface Modification Using this compound

Advanced Material Systems Incorporating this compound

This compound can be incorporated into advanced material systems to impart specific functionalities, leading to the creation of high-performance composites, nanocomposites, and functional hydrogels.

In composites and nanocomposites, isocyanates can play a dual role: they can be used to modify the surface of fillers or they can be part of the polymer matrix itself. epo.orgisroset.org The functionalization of nanofillers is a key strategy to ensure their homogeneous dispersion within the polymer matrix and to create strong interfacial bonding, which is essential for effective load transfer and enhanced material properties. acs.org

The use of this compound in this context is typically for the surface functionalization of nanofillers (e.g., nanosilica, carbon nanotubes, or nanocellulose). fraunhofer.desigmaaldrich.cn The reaction of this compound with hydroxyl groups on the filler surface attaches pentyl chains, making the nanoparticles more compatible with a nonpolar or moderately polar polymer matrix.

| Parameter | Description |

| Material System | Polymer Nanocomposite |

| Role of this compound | Surface modification agent for nanofillers |

| Mechanism | Reaction of isocyanate group with surface hydroxyls on the filler |

| Effect | Increased hydrophobicity of filler, leading to improved dispersion in the polymer matrix |

| Potential Benefit | Enhanced mechanical and thermal properties of the final nanocomposite |

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb large amounts of water. nih.gov Their properties can be tuned by incorporating different functional groups. Isocyanates are used both as crosslinkers (diisocyanates) and as functionalizing agents (monoisocyanates) in hydrogel synthesis. nih.govmdpi.com For example, isocyanate-bearing monomers like 2-isocyanatoethyl methacrylate (B99206) can be copolymerized to create reactive hydrogels that can later be functionalized with bioactive ligands. nih.govresearchgate.net

This compound can be used to introduce hydrophobic domains into a hydrophilic hydrogel network. This is achieved by reacting the this compound with hydroxyl or amine groups present on the polymer chains that form the hydrogel. This functionalization can significantly impact the hydrogel's properties:

Controlled Release: Such functionalized hydrogels can act as reservoirs for hydrophobic drugs, with the pentyl groups providing domains for drug loading and modulating its release profile.

The process allows for the creation of "smart" hydrogels that can respond to specific stimuli based on the incorporated functional groups.

Electrolyte Additives in Energy Storage Devices (e.g., Li-ion Batteries)

The isocyanate functional group (–NCO) has been investigated for its potential benefits as an electrolyte additive in energy storage technologies, particularly in lithium-ion batteries (LIBs). Although research directly on this compound is limited in publicly available literature, the study of analogous isocyanate compounds provides insight into its potential role. Isocyanate additives are explored for their ability to enhance the stability and performance of LIBs by modifying the interfaces between the electrolyte and the electrodes.

A key challenge in LIBs is the decomposition of the electrolyte at the electrode surfaces, which leads to the formation of an unstable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. This degradation consumes active lithium and hinders ion transport, resulting in capacity fade and reduced battery life. Isocyanates are introduced into the electrolyte to participate in the formation of these interphases, creating more stable and protective layers.

For instance, research on cyclothis compound (CPI), an analog of this compound, has demonstrated its effectiveness in stabilizing Ni-rich cathodes. acs.org The –NCO group in CPI can scavenge detrimental species like water and hydrogen fluoride (B91410) (HF) within the electrolyte and also inhibits the thermal decomposition of the lithium salt (e.g., LiPF₆). acs.org More importantly, the isocyanate additive can be preferentially oxidized on the cathode surface to form a stable CEI layer. This protective film suppresses parasitic side reactions between the electrode and the electrolyte, particularly at elevated temperatures, leading to improved interfacial charge-transfer and lithium-ion diffusion kinetics. acs.org A study showed that with 2 wt% of CPI, a Ni-rich cathode retained 92.3% of its capacity after 200 cycles at 1C, a significant improvement over the 78.6% retention with the standard electrolyte. acs.org

Similarly, other isocyanate compounds like pentafluorophenyl isocyanate (PFPI) have been shown to form an effective SEI on silicon anodes. researchgate.netnih.gov This SEI layer, incorporating the additive, reduces the loss of active lithium that would otherwise be immobilized in the interphase. researchgate.netnih.gov A patent for additives in high-energy rechargeable batteries explicitly lists this compound among other alkyl isocyanates as a potential component in electrolyte solutions designed to improve the performance and cycle life of lithium metal anodes. google.com The underlying principle is that the isocyanate group reacts to form a stable interface, which is crucial for the reversible plating and stripping of lithium metal. google.com

Table 1: Effect of Cyclothis compound (CPI) Additive on Ni-Rich Cathode Performance

| Electrolyte Composition | Cycle Number | Capacity Retention (%) | Temperature (°C) |

|---|---|---|---|

| Standard Electrolyte | 200 | 78.6% | 30 |

| Standard + 2 wt% CPI | 200 | 92.3% | 30 |

Data sourced from a study on LiNi₀.₈₃Co₀.₁₂Mn₀.₀₅O₂ cathodes. acs.org

Peptoid Structures and Polypeptide Functionalization

This compound serves as a reactive building block in the chemical modification of peptides and the synthesis of related structures like peptoids. The electrophilic isocyanate group (–N=C=O) readily reacts with nucleophilic primary and secondary amines, such as the N-terminal amine or the side-chain amine of lysine (B10760008) in a polypeptide, to form a stable urea (B33335) linkage. This reaction provides a straightforward method for attaching a pentyl group to a peptide, thereby modifying its properties.

This functionalization can be used to increase the hydrophobicity of a peptide, which can influence its folding, stability, and interaction with biological membranes. The addition of an aliphatic chain like a pentyl group can be a key step in creating peptide-based amphiphiles that self-assemble into higher-order structures.

A significant application of isocyanates in peptide chemistry is in C-terminus modification. Research has demonstrated a method for the decarboxylative amidation of N-protected amino acids and peptides using isocyanates. In this reaction, the carboxylic acid terminus of an N-protected amino acid reacts with an isocyanate in the presence of a catalyst, leading to the formation of a C-terminal amide and the release of carbon dioxide. acs.org This method has been successfully applied using 4-n-pentyl isocyanate to modify an N-protected phenylalanine, achieving a high yield. acs.org This approach offers a powerful tool for creating C-terminally modified amino acids and peptides, which are valuable in medicinal chemistry and materials science.

Table 2: Example of C-Terminus Amidation with this compound

| N-Protected Amino Acid | Isocyanate Reagent | Product | Yield (%) |

|---|---|---|---|

| Boc-L-Phe-OH | 4-n-pentyl isocyanate | Boc-L-Phe-NH-pentyl | 90% |

Data sourced from a study on decarboxylative C-terminus amidation. acs.org

Furthermore, while not a direct reaction with this compound, the chemistry is relevant to the synthesis of peptoids. Peptoids, or N-substituted polyglycines, are a class of peptide mimics that have their side chains attached to the backbone nitrogen atom rather than the α-carbon. nih.gov The standard synthesis of peptoids involves a two-step monomer addition cycle, which often uses a primary amine to introduce the side chain. By analogy, isocyanates can be used to create urea-based linkages within peptide or peptoid structures, expanding the chemical diversity of these synthetic oligomers. The ability to precisely functionalize peptides and their analogs with groups like the pentyl moiety using isocyanate chemistry is a valuable technique in the development of new biomaterials and therapeutic agents.

Analytical Methodologies for Pentyl Isocyanate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating the components of a mixture. For isocyanates like pentyl isocyanate, which are often present in complex matrices, chromatographic methods provide the necessary selectivity and sensitivity for accurate analysis. Due to the high reactivity of the isocyanate group, derivatization is a common strategy employed before chromatographic analysis to form stable derivatives that are more amenable to separation and detection. diva-portal.orgcustoms.go.jp

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of isocyanates by GC can be challenging due to their reactivity, methods have been developed that involve derivatization to improve stability and detectability. nih.govjksoeh.org

A common approach involves the reaction of the isocyanate with an excess of a derivatizing agent, such as di-n-butylamine, to form a stable urea (B33335) derivative. The excess, unreacted amine is then quantified by GC. nih.gov This indirect method allows for the determination of the original isocyanate concentration. The precision of this GC method has been reported to be better than the traditional titrimetric method. nih.gov Flame ionization detectors (FID) are commonly used for this type of analysis. nih.gov

Another strategy involves the use of derivatizing agents like 2-chlorobenzyl alcohol (2-CBA) or 2,4-dichlorobenzyl alcohol (2,4-DCBA) to form urethanes, which are then hydrolyzed, and the resulting alcohol is analyzed by GC. jksoeh.org This allows for the simultaneous analysis of different isocyanates. jksoeh.org Detectors such as flame ionization detector (FID), pulsed discharge ionization detector-electron capture detector (PD-ECD), and mass selective detector (MSD) can be employed. jksoeh.org

Table 1: Gas Chromatography Methods for Isocyanate Analysis

| Derivatizing Agent | Analyte Form | Detector | Reference |

|---|---|---|---|

| Di-n-butylamine | Excess amine | FID | nih.gov |

| 2-Chlorobenzyl alcohol | Hydrolyzed alcohol | FID, PD-ECD, MSD | jksoeh.org |

High-performance liquid chromatography is the most widely used technique for the analysis of isocyanates, including this compound. iom-world.org This is largely due to its applicability to a wide range of compounds, including those that are not volatile or are thermally labile. As with GC, derivatization is a key step in most HPLC methods for isocyanates.

Several derivatizing agents have been developed for HPLC analysis of isocyanates. These reagents react with the isocyanate group to form stable, UV-active, or fluorescent derivatives that can be easily detected. researchgate.net Some common derivatizing agents include:

1-(2-Methoxyphenyl)piperazine (MOPP) : This reagent reacts with isocyanates to form urea derivatives that can be analyzed by HPLC with ultraviolet (UV) or mass spectrometry (MS) detection. nih.govresearchgate.net It is frequently used for analyzing airborne isocyanates. researchgate.net

1-(2-Pyridyl)piperazine : This reagent forms derivatives that can be separated by HPLC and detected by UV detectors. google.com

Di-n-butylamine (DBA) : DBA is used to form urea derivatives that can be analyzed by LC-MS. diva-portal.orgresearchgate.net

The choice of mobile phase and column is critical for achieving good separation of the derivatized isocyanates. Reversed-phase columns, such as C18, are commonly used. epa.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and a buffer, such as ammonium (B1175870) acetate. epa.gov Gradient elution is frequently employed to separate complex mixtures of isocyanate derivatives. epa.gov

Table 2: Common Derivatizing Agents for HPLC Analysis of Isocyanates

| Derivatizing Agent | Abbreviation | Detection Method | Reference |

|---|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | MOPP | HPLC-UV, HPLC-MS/MS | nih.govresearchgate.net |

| 1-(2-Pyridyl)piperazine | - | HPLC-UV | google.com |

| Di-n-butylamine | DBA | LC-MS | diva-portal.orgresearchgate.net |

Thin-layer chromatography is a simple, cost-effective, and versatile separation technique. uad.ac.id It can be used for the qualitative and semi-quantitative analysis of isocyanates. Similar to other chromatographic methods, derivatization is necessary for the TLC analysis of isocyanates to overcome the high polarity of the isocyanate group, which would otherwise cause strong interaction with the silica (B1680970) gel stationary phase. customs.go.jp

A common derivatizing agent for TLC is 1-(2-pyridyl)piperazine, which forms urea derivatives. customs.go.jp The separation is typically performed on silica gel plates, and the developing solvent is often a mixture of dichloromethane (B109758) and acetone (B3395972) or methyl acetate. customs.go.jp The separated spots can be visualized using an iodoplatinate (B1198879) reagent. High-performance thin-layer chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC.

Capillary electrophoresis is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.orglibretexts.org CZE, also known as free solution capillary electrophoresis, is the most common mode of CE. libretexts.org It has been applied to the analysis of various compounds, including antibiotics and other small molecules. nih.gov

For the analysis of isocyanates, CZE can be a valuable tool, often coupled with mass spectrometry (CZE-MS/MS) for sensitive and selective detection. researchgate.netnih.gov The separation in CZE is based on the charge-to-size ratio of the analytes. libretexts.org The use of a background electrolyte, such as ammonium hydrogen carbonate, is essential for the separation process. nih.gov CZE offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. nih.gov

Thin-Layer Chromatography (TLC)

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and identification of chemical compounds. For this compound, infrared spectroscopy is a particularly important technique for confirming its identity and purity.

Infrared spectroscopy provides information about the functional groups present in a molecule. The isocyanate group (-N=C=O) has a very strong and characteristic absorption band in the IR spectrum. This band, corresponding to the asymmetric stretching vibration of the N=C=O group, appears in the region of 2280-2240 cm⁻¹.

For this compound, the IR spectrum will show a prominent peak in this region, confirming the presence of the isocyanate functional group. thermofisher.comavantorsciences.com This characteristic absorption is a key feature used in quality control to confirm that the material conforms to the expected structure. thermofisher.comavantorsciences.com Fourier-transform infrared (FTIR) spectroscopy is a common technique used to obtain high-quality IR spectra of this compound. nih.gov The spectrum can be recorded on a neat sample. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Di-n-butylamine |

| 2-Chlorobenzyl alcohol |

| 2,4-Dichlorobenzyl alcohol |

| 1-(2-Methoxyphenyl)piperazine |

| 1-(2-Pyridyl)piperazine |

| Tryptamine |

| Acetonitrile |

| Ammonium acetate |

| Dichloromethane |

| Acetone |

| Methyl acetate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to confirm the identity and purity of the compound.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For this compound, the protons on the alkyl chain exhibit characteristic signals. The terminal methyl (CH₃) protons are typically observed furthest upfield, while the methylene (B1212753) (CH₂) group directly attached to the electron-withdrawing isocyanate group (-NCO) is shifted further downfield.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atom of the isocyanate group is highly deshielded and appears at a characteristic downfield chemical shift. The carbons of the pentyl chain can also be resolved and assigned based on their position relative to the isocyanate group. Publicly available spectral data for this compound can be found in databases such as PubChem. nih.gov

Table 1: Representative NMR Data for this compound

| Nucleus | Typical Chemical Shift (ppm) |

|---|---|

| ¹H | Protons on the pentyl chain |

| ¹³C | Carbonyl carbon of the isocyanate group |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It is widely applied in the analysis of this compound, often in conjunction with chromatographic separation methods to handle complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)